

Efficacy of Omphalotin A against different plantparasitic nematodes

Author: BenchChem Technical Support Team. Date: December 2025

Omphalotin A: A Potent Nematicidal Peptide with High Selectivity

A comprehensive guide for researchers on the efficacy of **Omphalotin A** against plant-parasitic nematodes, offering a comparative analysis with alternative compounds and detailed experimental methodologies.

Omphalotin A, a cyclic dodecapeptide originally isolated from the fungus Omphalotus olearius, has emerged as a natural compound with significant and highly selective nematicidal properties.[1][2] This guide provides an in-depth comparison of its efficacy against various plant-parasitic nematodes, supported by quantitative data, and outlines the experimental protocols for its evaluation.

Comparative Efficacy of Omphalotin A

Omphalotin A has demonstrated remarkable potency against the root-knot nematode Meloidogyne incognita, a major agricultural pest worldwide.[3][4] Its activity against this species is reported to be superior to the commercial nematicide ivermectin.[3] While Omphalotin A also affects other plant-parasitic nematodes such as the sugar beet cyst nematode Heterodera schachtii and the root-lesion nematode Pratylenchus penetrans, its efficacy against these species is significantly lower.[3][4] The free-living nematode Caenorhabditis elegans is approximately 50 times less sensitive to Omphalotin A than M. incognita.[5]

Several natural variants of **Omphalotin A**, namely Omphalotins E-I, also exhibit potent and selective nematicidal activity against M. incognita.[3]

Table 1: Nematicidal Activity of Omphalotin A and Comparators against Meloidogyne incognita

Compound	Target Nematode	LC50 (µM)	Exposure Time	Reference
Omphalotin A	Meloidogyne incognita	0.840	24 hours	[4]
Omphalotin A	Meloidogyne incognita	0.772	48 hours	[4]
Omphalotin A	Meloidogyne incognita	0.245	72 hours	[4]
Lentinulin A (Omphalotin A variant)	Meloidogyne incognita	> 3.0	24 hours	[4]
Dendrothelin A (Omphalotin A variant)	Meloidogyne incognita	> 3.0	24 hours	[4]
Fluopyram (Commercial Nematicide)	Meloidogyne incognita	0.375	24 hours	[4]
Fluopyram (Commercial Nematicide)	Meloidogyne incognita	0.337	48 hours	[4]
Fluopyram (Commercial Nematicide)	Meloidogyne incognita	0.084	72 hours	[4]

Experimental Protocols

The following is a detailed methodology for a standard in vitro nematicidal activity assay, which can be used to evaluate the efficacy of **Omphalotin A** and other compounds against plant-parasitic nematodes.

Nematode Culture and Preparation

- Source: Second-stage juveniles (J2) of Meloidogyne incognita are typically used for these assays. They can be obtained from infected roots of susceptible host plants like tomato (Solanum lycopersicum) or cucumber (Cucumis sativus).
- Extraction: Infected roots are carefully washed to remove soil and debris. The eggs are then extracted from the roots using a sodium hypochlorite solution.[6]
- Hatching: The extracted eggs are placed in a Baermann funnel or a similar hatching apparatus at room temperature to collect freshly hatched J2s.[6]
- Quantification: The nematode suspension is homogenized, and the number of J2s per unit volume is determined using a stereomicroscope. The suspension is then diluted with sterile distilled water to achieve a standard concentration (e.g., 100-200 J2s per 100 μL).

Preparation of Test Solutions

- Stock Solution: A stock solution of **Omphalotin A** is prepared by dissolving a known weight of the pure compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid any toxic effects on the nematodes.
- Serial Dilutions: A series of dilutions of the stock solution are prepared to test a range of concentrations. This is essential for determining the lethal concentration 50 (LC50), which is the concentration that causes 50% mortality of the nematodes.

Controls:

- Negative Control: A solution containing the same concentration of the solvent used for the dilutions but without the test compound.
- Positive Control: A known commercial nematicide (e.g., Fluopyram, Oxamyl) at a concentration known to be effective against the target nematode.[7][8]

Nematicidal Assay

- The assay is typically performed in multi-well plates (e.g., 96-well plates).[7]
- A specific volume of each test concentration and control solution is added to the wells.
- An equal volume of the nematode suspension (containing a known number of J2s) is then added to each well.
- Each concentration and control should be replicated at least three times.
- The plates are sealed to prevent evaporation and incubated at a controlled temperature (e.g., 25 ± 2°C) in the dark.[7][9]

Mortality Assessment

- After the incubation period (typically 24, 48, and 72 hours), the nematodes in each well are observed under an inverted microscope.[7][9]
- Nematodes are considered dead if they are immobile and do not respond to physical stimuli, such as prodding with a fine needle.
- The number of dead and live nematodes in each well is counted, and the percentage of mortality is calculated.
- The corrected mortality can be calculated using Schneider-Orelli's formula to account for any mortality in the negative control.
- The LC50 values are then determined using probit analysis or other suitable statistical methods.

Visualizing the Biosynthetic Pathway of Omphalotin A

While the precise signaling pathway targeted by **Omphalotin A** in nematodes remains unknown, its biosynthetic pathway has been elucidated. The following diagram, generated using Graphviz, illustrates the key steps in the ribosomal synthesis and post-translational modification of **Omphalotin A**.

Caption: Biosynthesis of Omphalotin A.

Conclusion

Omphalotin A stands out as a promising natural nematicide with high potency and selectivity, particularly against the economically important root-knot nematode Meloidogyne incognita. Its unique cyclic peptide structure and mode of action make it a valuable candidate for the development of novel and environmentally friendly pest management strategies. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in field applications. The detailed experimental protocols provided in this guide offer a standardized framework for future investigations into **Omphalotin A** and other potential nematicidal compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. ars.usda.gov [ars.usda.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, heterologous production and bioactivity of lentinulin A and dendrothelin A, two natural variants of backbone N-methylated peptide macrocycle omphalotin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamopen.com [benthamopen.com]
- 6. thepab.org [thepab.org]
- 7. Frontiers | Resistance induction and nematicidal activity of certain monoterpenes against tomato root-knot caused by Meloidogyne incognita [frontiersin.org]
- 8. Control of Heterodera schachtii with foliar application of nematicides. | Semantic Scholar [semanticscholar.org]
- 9. Resistance induction and nematicidal activity of certain monoterpenes against tomato root-knot caused by Meloidogyne incognita PMC [pmc.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Efficacy of Omphalotin A against different plant-parasitic nematodes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560327#efficacy-of-omphalotin-a-against-different-plant-parasitic-nematodes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com